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molecular formula C11H12N2O2 B8690912 N-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Cat. No. B8690912
M. Wt: 204.22 g/mol
InChI Key: MLFWBQLSVXHIKK-UHFFFAOYSA-N
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Patent
US04415572

Procedure details

8-Acetylamino-3,4-dihydrocarbostyril (11.8 g, 57.8 mols) was suspended in 90 ml of 20% hydrochloric acid and the suspension was stirred while heating under reflux for 1 hours. The reaction mixture was poured into ice water and neutralized with 5 N sodium hydroxide followed by adjusting to pH of about 8. Crystals which precipitated were collected by filtration to give 7.87 g of 8-amino-3,4-dihydrocarbostyril.
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH2:11][CH2:10]2)(=O)C.[OH-].[Na+]>Cl>[NH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH2:11][CH2:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC=C2CCC(NC12)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2CCC(NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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